4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)morpholine
CAS No.: 1355174-58-1
Cat. No.: VC15840043
Molecular Formula: C14H22N2OS
Molecular Weight: 266.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1355174-58-1 |
|---|---|
| Molecular Formula | C14H22N2OS |
| Molecular Weight | 266.40 g/mol |
| IUPAC Name | 4-(5-tert-butylsulfanyl-6-methylpyridin-2-yl)morpholine |
| Standard InChI | InChI=1S/C14H22N2OS/c1-11-12(18-14(2,3)4)5-6-13(15-11)16-7-9-17-10-8-16/h5-6H,7-10H2,1-4H3 |
| Standard InChI Key | CSVVLVGAMFDMSC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=N1)N2CCOCC2)SC(C)(C)C |
Introduction
4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)morpholine is a complex organic compound featuring a morpholine ring attached to a pyridine derivative, which is further substituted with a tert-butylthio group. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique chemical properties and biological activities.
Synthesis of 4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)morpholine
The synthesis of this compound typically involves multiple steps in organic chemistry, requiring specific conditions such as controlled temperatures and solvents like dichloromethane. Catalysts are often used to ensure high yields and purity. Techniques such as chromatography are employed for purification.
Synthesis Steps
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Preparation of Starting Materials: This involves preparing the necessary pyridine derivatives and morpholine precursors.
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Coupling Reaction: The morpholine ring is attached to the pyridine derivative using appropriate coupling agents.
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Introduction of tert-Butylthio Group: This step involves the substitution of the tert-butylthio group onto the pyridine ring.
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Purification: Final purification is typically achieved through chromatographic methods.
Biological Activities and Potential Applications
4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)morpholine exhibits significant biological activity, particularly in modulating enzyme activities or receptor functions. The tert-butylthio group enhances lipophilicity, facilitating membrane penetration.
Potential Applications
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Medicinal Chemistry: The compound shows promise in targeting enzymes involved in cancer progression and inflammatory responses.
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Material Science: Its unique chemical properties make it a candidate for various material applications.
Chemical Reactions and Interactions
The compound can undergo various chemical reactions influenced by the electronic properties of the tert-butylthio and methyl groups. These reactions affect the reactivity patterns of the compound, making it versatile for further chemical modifications.
Reaction Types
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Nucleophilic Substitution: The pyridine ring can undergo nucleophilic substitution reactions due to its electron-withdrawing groups.
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Electrophilic Aromatic Substitution: The presence of electron-donating groups can facilitate electrophilic aromatic substitution reactions.
In Vitro Studies
In vitro studies have indicated that compounds with similar structures exhibit significant biological activity against various targets, including enzymes involved in cancer progression and inflammatory responses.
Data Table: Biological Activity of Related Compounds
| Compound Structure | Target | Activity |
|---|---|---|
| Pyridine Derivatives | Enzymes in Cancer Progression | Inhibitory Activity |
| Morpholine-based Compounds | Inflammatory Response Pathways | Modulatory Activity |
Future Research Directions
Further research is needed to fully explore the potential of 4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)morpholine in medicinal chemistry and material science. This includes detailed in vitro and in vivo studies to assess its efficacy and safety profiles.
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